molecular formula C15H13ClOS2 B3035713 1-[(4-Chlorophenyl)sulfanyl]-3-(phenylsulfanyl)acetone CAS No. 338409-49-7

1-[(4-Chlorophenyl)sulfanyl]-3-(phenylsulfanyl)acetone

Cat. No. B3035713
CAS RN: 338409-49-7
M. Wt: 308.8 g/mol
InChI Key: AUANICMXGBLZLE-UHFFFAOYSA-N
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Description

1-[(4-Chlorophenyl)sulfanyl]-3-(phenylsulfanyl)acetone, also known as 4-Chlorophenylsulfanyl-3-phenylsulfanylacetone, is a synthetic compound that has been used in a variety of scientific research applications. It is a colorless solid that is insoluble in water but soluble in organic solvents. The compound has been studied for its ability to act as a ligand for transition metal complexes and for its potential applications in catalysis and medicinal chemistry. In

Scientific Research Applications

Synthesis and Chemical Reactions

  • Three-Component Synthesis and 1,3-Dipolar Cycloaddition : Utilized in the synthesis of highly functionalized 4H-pyrans and 1,2,4-oxadiazoles through three-component reactions and 1,3-dipolar cycloaddition of nitrile oxides (Kumar et al., 2013).
  • Chlorination and Derivative Formation : Involved in the chlorination of bis-disulphides and the formation of various derivatives, demonstrating its reactivity in complex chemical processes (Alabaster & Barry, 1970).
  • Synthesis of Novel Antimicrobial Agents : Employed in the synthesis of new quinazolines showing potential as antimicrobial agents (Desai et al., 2007).

Physical and Structural Properties

  • Nonlinear Optical Material : Investigated for its application in nonlinear optical (NLO) materials, showing properties like reverse saturable absorption and optical limiting behavior (Shetty et al., 2016).
  • Crystal Structure Analysis : Used in the study of crystal structures, utilizing weak hydrogen bonds and other intermolecular interactions for three-dimensional structural formation (Grossie & Turnbull, 2016).

Applications in Spectroscopy and Analysis

  • Spectrophotometric Reagent for Tungsten(VI) : Demonstrated potential as a spectrophotometric reagent for trace determination of tungsten(VI), highlighting its utility in analytical chemistry (Agnihotri et al., 2008).

Synthesis of Heterocyclic Compounds

  • Alkylation and Formation of Heterocyclic Compounds : Used in the alkylation by enamines for the synthesis of various heterocyclic compounds, showcasing its versatility in organic synthesis (Abdullah, 2009).

properties

IUPAC Name

1-(4-chlorophenyl)sulfanyl-3-phenylsulfanylpropan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClOS2/c16-12-6-8-15(9-7-12)19-11-13(17)10-18-14-4-2-1-3-5-14/h1-9H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUANICMXGBLZLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCC(=O)CSC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-Chlorophenyl)sulfanyl]-3-(phenylsulfanyl)acetone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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